molecular formula C11H15NO3 B112942 (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid CAS No. 72155-50-1

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid

Cat. No.: B112942
CAS No.: 72155-50-1
M. Wt: 209.24 g/mol
InChI Key: JAJQQUQHMLWDFB-UWVGGRQHSA-N
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Description

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid is a chiral amino acid derivative with significant importance in various fields of scientific research This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties

Scientific Research Applications

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The compound “(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid” is also known as Domoic Acid . It is a kainic acid-type neurotoxin . Its primary target is the Glutamate receptor ionotropic, kainate 2 . This receptor plays a crucial role in the central nervous system as it is involved in excitatory neurotransmission .

Mode of Action

Domoic Acid interacts with its target, the Glutamate receptor, and causes an overstimulation of the receptor . This overstimulation can lead to an excessive influx of calcium ions into the cell, which can cause cell damage or death .

Biochemical Pathways

Domoic Acid affects the glutamatergic system, which is involved in various neurological processes, including learning and memory . Overstimulation of the glutamate receptors can lead to excitotoxicity, a process that can cause cell death .

Pharmacokinetics

It is known that it can be absorbed into the body and distributed to various tissues, including the brain .

Result of Action

The overstimulation of the glutamate receptors by Domoic Acid can lead to a condition known as Amnesic Shellfish Poisoning (ASP) . Symptoms of ASP can include memory loss, brain damage, and in severe cases, death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Domoic Acid. For instance, it is produced by algae and can accumulate in shellfish, sardines, and anchovies . Therefore, the presence and concentration of Domoic Acid can be influenced by factors such as algal blooms, which can be affected by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid typically involves stereoselective aldol reactions. One common method includes the use of aldolases, which are enzymes that catalyze the formation of carbon-carbon bonds with high stereoselectivity . These reactions often require specific conditions such as the presence of divalent metal ions (e.g., Zn²⁺) or pyridoxal phosphate (PLP) as cofactors.

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using genetically engineered microorganisms. These processes are designed to optimize yield and stereoselectivity, making use of advanced techniques in metabolic engineering and fermentation .

Chemical Reactions Analysis

Types of Reactions: (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding keto acids.

    Reduction: Reduction reactions can convert it into different amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted amino acids .

Comparison with Similar Compounds

    (3S,4S)-3-Hydroxy-4-methylhexanoic acid: Another chiral amino acid derivative with similar stereochemistry.

    (2S,3S,4S)-2-Carboxy-4-1-methyl-5®-carboxyl-l(Z)-3(E)-hexadienyl pyrrolidine-3-acetic acid: Known for its neurotoxic properties.

Properties

IUPAC Name

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c12-9(10(13)7-11(14)15)6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7,12H2,(H,14,15)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAJQQUQHMLWDFB-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]([C@H](CC(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472170
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72155-50-1
Record name (3S,4S)-4-AMINO-3-HYDROXY-5-PHENYLPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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